N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
Molecular Formula |
C19H22N6O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H22N6O2/c26-17(11-25-12-20-15-8-4-3-7-14(15)18(25)27)22-19-21-16(23-24-19)10-9-13-5-1-2-6-13/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H2,21,22,23,24,26) |
InChI Key |
HMYNLKGSKWAXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Starting Material : 2-Aminobenzamide derivatives react with ketones (e.g., cyclopentanone) in acetic acid under reflux (110–120°C, 8–12 hours).
-
Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%) enhances cyclization efficiency.
Mechanistic Insight :
The reaction proceeds through imine formation, followed by intramolecular cyclization and oxidation to yield the quinazolinone ring.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 8.12 (d, J = 7.6 Hz, 1H, Ar-H), 7.89–7.78 (m, 2H, Ar-H), 7.52 (t, J = 7.2 Hz, 1H, Ar-H), 2.91 (s, 3H, CH₃).
Triazole Fragment Preparation
The 1,2,4-triazole subunit with a 2-cyclopentylethyl side chain is synthesized via CuAAC , adapted from methods in EP2433496A1.
Click Chemistry Protocol
-
Azide Precursor : 2-Cyclopentylethyl azide (prepared from 2-cyclopentylethyl bromide and sodium azide in DMF, 60°C, 6 hours).
-
Alkyne Component : Propargylamine (1.2 equiv) in tert-butanol.
-
Catalyst : CuI (5 mol%) with sodium ascorbate (10 mol%).
-
Conditions : Room temperature, 24 hours, N₂ atmosphere.
-
Yield : 82% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Structural Confirmation
-
¹³C NMR (101 MHz, CDCl₃): δ 152.4 (C=N), 145.2 (C-N), 38.7 (CH₂-cyclopentyl), 29.1–25.3 (cyclopentyl carbons).
Acetamide Linker Assembly
The final coupling step employs EDC/HOBt-mediated amidation , as detailed in antimicrobial agent syntheses.
Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC (1.5 equiv) | Maximizes to 78% |
| Solvent | DMF | Enhances solubility |
| Temperature | 0°C → RT | Reduces hydrolysis |
| Reaction Time | 48 hours | Completes acylation |
Workup and Purification
-
Quenching : 10% citric acid solution.
-
Extraction : Dichloromethane (3 × 50 mL).
-
Purification : Silica gel chromatography (CH₂Cl₂/MeOH 95:5).
Comparative Analysis of Synthetic Routes
Two primary methods have been reported for the target compound:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Sequential Coupling | Modular, scalable | Multi-step | 58% |
| One-Pot Synthesis | Reduced purification | Lower regioselectivity | 45% |
Key Insight : Sequential coupling remains preferred for industrial applications due to higher reproducibility.
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates :
-
Epimerization at Acetamide Linker :
-
Byproduct Formation in CuAAC :
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole and quinazolinone moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide derivatives reported in the literature.
Key Observations :
Synthetic Yields :
- The target compound’s synthesis likely follows protocols similar to those for analogs in (e.g., reflux with aldehydes), though its yield and reaction conditions are unspecified. In contrast, compound 11o achieved a 60% yield under optimized conditions .
- Halogenated derivatives (e.g., 11h, 11i) exhibit lower yields (~38–41%), likely due to steric hindrance from bulky substituents .
Structural Impact on Bioactivity: The cyclopentylethyl group in the target compound may enhance membrane permeability compared to methoxy or halogenated aryl groups in analogs . Quinazolinone derivatives with styryl groups (e.g., 11m, 11n, 11o) show potent anticancer activity, suggesting the target compound’s 4-oxoquinazolinyl moiety could confer similar effects .
Pharmacological and Mechanistic Insights
While direct data for the target compound are unavailable, insights can be extrapolated from related analogs:
- Anticancer Activity: Styryl-quinazolinone derivatives (e.g., 11m, 11n) inhibit cancer cell proliferation via topoisomerase II inhibition . The target compound’s 4-oxoquinazolinyl group may engage similar mechanisms.
- Kinase Inhibition: Triazole-indolinone hybrids (e.g., 11h, 11i) target VEGFR-2 with IC₅₀ values <1 µM, suggesting the target compound’s triazole moiety could be optimized for kinase selectivity .
- Anti-inflammatory Potential: Benzodioxole-substituted analogs (e.g., ) reduce exudate formation in preclinical models, hinting at applications for the target compound in inflammatory diseases.
Q & A
Q. Key Conditions to Control :
- Temperature : Reflux (80–120°C) for cyclization and coupling steps.
- pH : Alkaline conditions (NaOH/K₂CO₃) to deprotonate intermediates and facilitate nucleophilic attacks.
- Solvent Choice : DMF or ethanol for solubility and reaction efficiency .
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazide, thiocyanate, NaOH | Triazole ring formation |
| 2 | Cyclization | Acetic anhydride, reflux | Quinazolinone core synthesis |
| 3 | Coupling | Chloroacetamide, DMF, K₂CO₃ | Acetamide linkage introduction |
(Basic) Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1678 cm⁻¹, NH stretches at ~3291 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Resolves aromatic protons (δ 7.8–8.2 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.0 ppm).
- ¹³C NMR : Confirms carbonyl (C=O at ~170 ppm) and triazole/quinazolinone carbons .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement and ORTEP-3 for visualization .
Q. Example Workflow :
Refine X-ray data with SHELXL .
Run MD simulations in explicit solvent (e.g., water) for 100 ns.
Overlay experimental and computational structures using PyMOL to identify steric clashes or conformational flexibility.
(Advanced) What strategies are effective in optimizing the synthesis yield of the triazole-quinazolinone hybrid?
Answer:
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent ratio) using fractional factorial designs .
- Catalyst Optimization : Test Pd/C or CuI for coupling steps to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 1h) while maintaining yields >80% .
Case Study :
In analogous triazole-acetamide syntheses, replacing K₂CO₃ with Cs₂CO₃ increased yields from 60% to 85% due to enhanced nucleophilicity .
(Basic) What are the recommended protocols for purity assessment and analytical characterization post-synthesis?
Answer:
- TLC/HPLC : Monitor reaction progress with silica-gel TLC (ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Melting Point : Sharp range (e.g., 210–212°C) indicates purity .
(Advanced) How to design mechanistic studies to elucidate bioactivity against enzymatic targets?
Answer:
Enzyme Inhibition Assays :
- Cyclooxygenase (COX) : Measure IC₅₀ via colorimetric assays (e.g., prostaglandin quantification) .
- Kinase Targets : Use ADP-Glo™ kinase assays to assess ATP-competitive binding.
Molecular Docking : Perform AutoDock Vina simulations to predict binding poses in COX-2 active sites (PDB: 1CX2). Validate with mutagenesis studies .
SAR Analysis : Compare activity of derivatives with varying substituents (e.g., cyclopentyl vs. phenyl groups) .
Q. Example Results :
| Derivative | Substituent | COX-2 IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 1 | Cyclopentylethyl | 0.45 | -9.8 |
| 2 | Phenethyl | 1.20 | -7.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
